molecular formula C23H28N4O4S2 B11287471 Ethyl 4-(2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate

Ethyl 4-(2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B11287471
M. Wt: 488.6 g/mol
InChI Key: QTTIXXMMPCIHTR-UHFFFAOYSA-N
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Description

ETHYL 4-(2-{[4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thienopyrimidine core, a phenylethyl group, and a piperazine moiety

Preparation Methods

The synthesis of ETHYL 4-(2-{[4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE involves multiple steps, starting with the preparation of the thienopyrimidine core. This core is typically synthesized through a series of condensation reactions involving thiophene derivatives and pyrimidine precursors. The phenylethyl group is then introduced via a Friedel-Crafts alkylation reaction. The final step involves the coupling of the thienopyrimidine derivative with piperazine-1-carboxylate under appropriate reaction conditions, such as the use of coupling reagents like EDCI or DCC, in the presence of a base like triethylamine.

Chemical Reactions Analysis

ETHYL 4-(2-{[4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety, where nucleophiles like amines or thiols can replace the ethoxy group, forming new derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: This compound has shown promise in biological studies, particularly in the investigation of its interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Preliminary studies suggest that this compound may have therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL 4-(2-{[4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The phenylethyl group may enhance the compound’s binding affinity to these targets, while the piperazine moiety can improve its solubility and bioavailability.

Comparison with Similar Compounds

ETHYL 4-(2-{[4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE can be compared with other thienopyrimidine derivatives, such as:

    4-Oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidine-2-thiol: This compound shares a similar core structure but lacks the piperazine moiety.

  • Ethyl 4-(2-{[4-oxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate : This derivative has a hexahydrobenzothieno ring system, which may alter its biological activity and chemical reactivity.

The unique combination of the thienopyrimidine core, phenylethyl group, and piperazine moiety in ETHYL 4-(2-{[4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE distinguishes it from other similar compounds, potentially offering unique properties and applications in scientific research and industry.

Properties

Molecular Formula

C23H28N4O4S2

Molecular Weight

488.6 g/mol

IUPAC Name

ethyl 4-[2-[[4-oxo-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C23H28N4O4S2/c1-2-31-23(30)26-13-11-25(12-14-26)19(28)16-33-22-24-18-9-15-32-20(18)21(29)27(22)10-8-17-6-4-3-5-7-17/h3-7H,2,8-16H2,1H3

InChI Key

QTTIXXMMPCIHTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SCC3

Origin of Product

United States

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